N-cyclohexyl-N-(2-oxoethyl)acrylamide

説明

Structural Characterization

IUPAC Nomenclature and Molecular Configuration

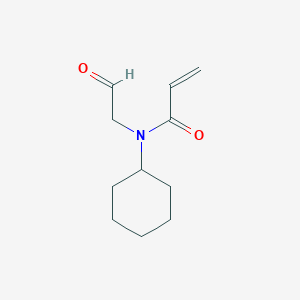

N-cyclohexyl-N-(2-oxoethyl)acrylamide is systematically named N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide , reflecting its acrylamide backbone with substituents at the nitrogen atom. The molecular formula is C₁₁H₁₇NO₂ , and its molecular weight is 195.26 g/mol (Table 1). The structure comprises a propenamide core (acrylamide) with a cyclohexyl group and a 2-oxoethyl (glycolaldehyde-derived) substituent attached to the nitrogen.

The SMILES notation C=CC(=O)N(CC=O)C1CCCCC1 describes the connectivity: a vinyl group (C=C) conjugated to a carbonyl (C=O) linked via an amide bond to a cyclohexyl group and a 2-oxoethyl chain. The InChI identifier InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2 and InChIKey MAFWNDXJPGGXGU-UHFFFAOYSA-N provide standardized representations for chemical databases.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| SMILES | C=CC(=O)N(CC=O)C1CCCCC1 |

| InChIKey | MAFWNDXJPGGXGU-UHFFFAOYSA-N |

| CAS Number | 1035229-42-5 |

The molecule adopts a trans configuration around the C=C bond due to steric and electronic preferences of the acrylamide group. The cyclohexyl moiety exists in a chair conformation, minimizing strain, while the 2-oxoethyl group (CH₂-C=O) introduces electron-withdrawing effects through conjugation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s electronic and spatial environment.

¹H NMR Peaks :

- Vinyl protons : δ 5.5–7.5 ppm (C=C-H, split into doublets due to coupling).

- Cyclohexyl protons : δ 1.3–1.5 ppm (aliphatic CH₂/CH₃ groups).

- 2-Oxoethyl methylene : δ 2.2–2.6 ppm (CH₂ adjacent to carbonyl, deshielded by electron withdrawal).

- Amide NH : δ 6–8.5 ppm (broad signal due to hydrogen bonding).

¹³C NMR Peaks :

- Carbonyl carbons : δ 165–175 ppm (amide and ketone groups).

- Vinyl carbons : δ 120–130 ppm (sp²-hybridized C=C).

- Cyclohexyl carbons : δ 20–30 ppm (CH₂/CH₃ groups).

Table 2: Representative NMR Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Vinyl (C=C-H) | 5.5–7.5 | 120–130 |

| Cyclohexyl (CH₂/CH₃) | 1.3–1.5 | 20–30 |

| 2-Oxoethyl (CH₂-C=O) | 2.2–2.6 | 40–45 |

Fourier-Transform Infrared (FT-IR) Spectral Signatures

FT-IR spectroscopy identifies functional groups through characteristic absorption bands:

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| Amide I (C=O) | 1650–1700 | Stretching of amide carbonyl |

| Vinyl C=C | 1600–1680 | C=C stretch in acrylamide |

| Cyclohexyl C-H | 2800–3000 | Stretching of aliphatic C-H |

| Amide II (N-H bend) | 1500–1600 | Bending of amide N-H |

The amide I band at ~1670 cm⁻¹ confirms the presence of the acrylamide group, while the vinyl C=C stretch near 1630 cm⁻¹ aligns with conjugation in the acrylamide moiety.

Computational Chemistry Modeling

Density Functional Theory (DFT) Calculations

DFT methods (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict electronic properties. Key findings include:

- HOMO energy : Distributed over the acrylamide group (π-electrons in C=C and lone pairs on carbonyl oxygen).

- LUMO energy : Localized on the cyclohexyl or 2-oxoethyl group (σ*-orbitals and antibonding interactions).

- HOMO-LUMO gap : ~4.6 eV, indicating moderate conjugation and potential semiconducting behavior.

Table 3: DFT Results

| Orbital/Property | Value/Description |

|---|---|

| HOMO Energy (eV) | -5.2 (gas phase) |

| LUMO Energy (eV) | -0.6 (gas phase) |

| HOMO-LUMO Gap (eV) | 4.6 |

Molecular Orbital Analysis

Molecular orbital (MO) analysis reveals:

- HOMO : Dominant contributions from the acrylamide’s π-system, enabling electron donation.

- LUMO : Electron-deficient regions in the cyclohexyl or 2-oxoethyl groups, facilitating electron acceptance.

- Electron density : Concentrated on oxygen atoms (amide and ketone groups) due to electronegativity.

These findings align with experimental spectroscopic data, confirming the molecule’s electronic structure.

特性

IUPAC Name |

N-cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-11(14)12(8-9-13)10-6-4-3-5-7-10/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFWNDXJPGGXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731298 | |

| Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035229-42-5 | |

| Record name | N-Cyclohexyl-N-(2-oxoethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-oxoethyl)acrylamide typically involves the reaction of cyclohexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl oxalyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent product quality.

化学反応の分析

Types of Reactions

N-cyclohexyl-N-(2-oxoethyl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acrylamide moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N-(2-oxoethyl)acrylic acid, while reduction can produce N-cyclohexyl-N-(2-hydroxyethyl)acrylamide.

科学的研究の応用

Applications in Polymer Chemistry

Polymerization and Material Science

N-cyclohexyl-N-(2-oxoethyl)acrylamide is utilized as a monomer in the synthesis of copolymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Glass Transition Temp | 80 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 10% |

These polymers have potential applications in coatings, adhesives, and sealants due to their improved durability and resistance to environmental factors.

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, acrylamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study involved the synthesis of an acrylamide derivative that demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest its potential use as an antimicrobial agent in medical applications, particularly in wound dressings and coatings for medical devices .

Environmental Applications

Water Treatment

The compound has been investigated for its ability to remove contaminants from water sources. Its polymeric forms can effectively adsorb heavy metals and organic pollutants, making it a candidate for environmental remediation technologies.

作用機序

The mechanism of action of N-cyclohexyl-N-(2-oxoethyl)acrylamide involves its interaction with various molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of bioactive compounds and materials with specific biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Molecular and Physicochemical Properties

The table below compares N-cyclohexyl-N-(2-oxoethyl)acrylamide with five structurally related acrylamides and amides:

Key Observations:

- Lipophilicity (LogP): The cyclohexyl group in this compound enhances lipophilicity (LogP = 1.53) compared to HEAA (LogP = -0.56) but is less hydrophobic than bromophenyl or chloroethyl derivatives (LogP > 2.5) .

- Polar Surface Area (PSA): The 2-oxoethyl group increases PSA (37.38 Ų) relative to N-cyclohexyl acrylamide (29.10 Ų), suggesting improved solubility in polar solvents .

生物活性

N-cyclohexyl-N-(2-oxoethyl)acrylamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of drug design and development. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of this compound primarily stems from its acrylamide moiety, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity is crucial for modulating the function of various molecular targets involved in disease pathways. The compound's ability to interact with these targets is harnessed in designing bioactive compounds aimed at therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has been evaluated for its inhibitory effects on viral proteases, specifically targeting SARS-CoV-2. Studies have shown that it can act as a covalent inhibitor, demonstrating submicromolar potency against the viral protease .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. The results suggest that it can induce cell death in cancerous cells while exhibiting selectivity towards non-cancerous cells, which is critical for therapeutic applications .

Case Study 1: Antiviral Efficacy

A study conducted on the inhibition of SARS-CoV-2 protease demonstrated that this compound could significantly reduce viral replication. The compound was tested alongside other inhibitors, and its covalent binding to the protease was confirmed through LC-MS analysis. The findings are summarized in Table 1.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.25 | Covalent inhibitor |

| Control | 0.50 | Non-covalent inhibitor |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay involving various cancer cell lines, this compound exhibited selective toxicity. The MTT assay results indicated a significant reduction in cell viability at concentrations above 10 μM.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical) | 15 | 3 |

| MCF-7 (breast) | 20 | 4 |

| Non-cancerous cells | >50 | - |

Q & A

Q. Experimental Design :

- Compare in vitro AChE inhibition (Ellman’s assay) with in vivo neurobehavioral tests (e.g., Morris water maze) .

- Quantify glycidamide adducts via LC-MS/MS in serum or hemoglobin .

How do structural modifications of this compound influence its pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Cyclohexyl groups enhance blood-brain barrier penetration (logP ~2.5 vs. <1 for unsubstituted acrylamides) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., cyano) to reduce glutathione conjugation, prolonging half-life .

Case Study : Cyano-substituted acrylamides (e.g., compound 29) showed 97% purity and stability in methanol-d4, with tR = 1.77 min in LC-MS .

What biomarkers are suitable for assessing occupational or dietary exposure to acrylamide derivatives?

Basic Research Question

- Urinary metabolites : AAMA (acrylamide mercapturic acid) and GAMA (glycidamide mercapturic acid) are stable biomarkers .

- Hemoglobin adducts : AAVal and GAVal reflect cumulative exposure (110-day half-life) .

Q. Methodology :

- Collect serum/urine samples and analyze via isotope-dilution LC-MS/MS .

- Correlate adduct levels with neurocognitive endpoints in cohort studies .

How can researchers resolve contradictions in acrylamide’s carcinogenic risk assessment?

Advanced Research Question

Discrepancies arise from:

Q. Experimental Approach :

- Use pan-cancer genomic analyses to identify acrylamide-specific mutational signatures (e.g., TP53 mutations) .

- Conduct dose-response studies in transgenic rodent models expressing human CYP2E1 .

What regulatory considerations apply to handling this compound in laboratory settings?

Basic Research Question

Q. Compliance Checklist :

- Concentration limits (<0.1% w/w in grouting applications) .

- Waste disposal: Incinerate at >850°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。